Clofibric-d4 Acid

Description

Properties

IUPAC Name |

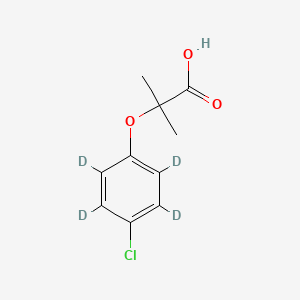

2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGAZHTZHNUAI-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724530 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184991-14-7 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Clofibric-d4 Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric-d4 acid is the deuterated form of clofibric acid, the biologically active metabolite of the lipid-lowering drugs clofibrate, etofibrate, and theofibrate.[1] In the realm of scientific research, this compound serves as a critical tool, primarily utilized as an internal standard for quantitative bioanalysis. Its structural and chemical similarity to the endogenous analyte, clofibric acid, makes it an ideal reference compound for mass spectrometry-based assays, ensuring accuracy and precision in experimental results. This guide provides an in-depth overview of the research applications of this compound, with a focus on its role in analytical methodologies, its utility in metabolic studies, and its application in elucidating the mechanism of action of fibrate drugs.

Core Research Applications

The primary applications of this compound in a research setting are:

-

Internal Standard for Quantitative Analysis: Due to its isotopic labeling, this compound is the gold standard for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It co-elutes with the unlabeled clofibric acid, experiencing similar ionization suppression or enhancement effects in the mass spectrometer, thereby allowing for accurate correction of the analyte signal. This is crucial for precise quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

-

Metabolic and Pharmacokinetic Studies: this compound is instrumental in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of clofibric acid. By administering the labeled compound, researchers can trace its metabolic fate and differentiate it from the endogenous pool of the drug, providing a clearer understanding of its pharmacokinetic profile.

-

Mechanism of Action Studies: Research into the therapeutic effects of fibrates often involves quantifying changes in endogenous levels of clofibric acid. This compound enables the accurate measurement of these changes, which is essential for understanding the drug's mechanism of action, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Mechanism of Action: The PPARα Signaling Pathway

Clofibric acid, and by extension its deuterated form used in its study, exerts its therapeutic effects by acting as an agonist for PPARα, a ligand-activated transcription factor. The activation of PPARα leads to a cascade of downstream events that ultimately regulate lipid metabolism.

Upon entering the cell, clofibric acid binds to and activates PPARα. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[2][3] This binding initiates the transcription of genes involved in fatty acid transport and oxidation, leading to a reduction in plasma triglycerides.[4]

Experimental Protocols

Representative Protocol for the Quantification of Clofibric Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for similar fibrate drugs and general principles of bioanalytical method validation.

1. Materials and Reagents

-

Clofibric Acid analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions

-

Clofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of clofibric acid in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Clofibric Acid Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

For calibration standards and QC samples, spike with the corresponding clofibric acid working solutions.

-

Add 10 µL of the internal standard working solution (1 µg/mL) to all tubes except the blank.

-

Add 300 µL of acetonitrile to all tubes.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Clofibric Acid: m/z 213 -> 127this compound: m/z 217 -> 131 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

5. Data Analysis

-

Quantification is based on the ratio of the peak area of clofibric acid to the peak area of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

The concentration of clofibric acid in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents representative validation parameters for an LC-MS/MS method for the quantification of clofibric acid using this compound as an internal standard. These values are based on typical performance characteristics of similar published bioanalytical methods.[5][6][7]

| Validation Parameter | Representative Value |

| Linearity | |

| Calibration Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Sensitivity | |

| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL |

| Precision (%CV) | |

| Intra-day | < 10% |

| Inter-day | < 15% |

| Accuracy (% Bias) | |

| Intra-day | ± 15% |

| Inter-day | ± 15% |

| Recovery (%) | |

| Clofibric Acid | 85 - 95% |

| This compound | 80 - 90% |

| Matrix Effect (%) | |

| Clofibric Acid | 90 - 110% |

| This compound | 90 - 110% |

Metabolic Pathways of Clofibric Acid

Clofibric acid undergoes biotransformation in the body, primarily through conjugation reactions. The major metabolic pathway involves glucuronidation. However, other metabolites have also been identified.[8]

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data. This, in turn, facilitates a deeper understanding of the pharmacokinetics, pharmacodynamics, and metabolic fate of clofibric acid and related fibrate drugs. The detailed methodologies and pathways described in this guide provide a framework for the effective utilization of this compound in a research setting.

References

- 1. Clofibric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biodegradation of clofibric acid and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Clofibric-d4 Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of Clofibric-d4 acid. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties and Structure

This compound, a deuterated analog of clofibric acid, serves as a valuable internal standard for the quantification of its non-deuterated counterpart in various analytical methodologies, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its formal chemical name is 2-(4-chlorophenoxy-d4)-2-methyl-propanoic acid.[1]

The structural integrity and key physicochemical properties of this compound are summarized in the tables below.

Structural and Identification Data

| Parameter | Value | Source |

| IUPAC Name | 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | --INVALID-LINK--[2] |

| CAS Number | 1184991-14-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₇D₄ClO₃ | --INVALID-LINK--[1] |

| SMILES | CC(C)(C(=O)O)OC1=C([2H])C([2H])=C(Cl)C([2H])=C1[2H] | --INVALID-LINK--[2] |

| InChI | InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | --INVALID-LINK--[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 218.67 g/mol | --INVALID-LINK--[2] |

| Exact Mass | 218.0647789 Da | --INVALID-LINK--[2] |

| Physical State | Solid | --INVALID-LINK--[1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | --INVALID-LINK--[1] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol | --INVALID-LINK--[1] |

Biological Activity and Mechanism of Action

Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is a well-characterized agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] As a deuterated analog, this compound is expected to exhibit a similar pharmacological profile. Activation of PPARα leads to the regulation of gene expression involved in lipid metabolism and inflammation.

PPARα Signaling Pathway

The activation of PPARα by ligands such as clofibric acid initiates a cascade of molecular events that ultimately modulate gene transcription. The simplified signaling pathway is depicted below.

Modulation of Branched-Chain Amino Acid Catabolism

Clofibric acid has been shown to stimulate the catabolism of branched-chain amino acids (BCAAs) through its interaction with the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The logical flow of this process is outlined below.

References

Clofibric-d4 Acid: A Technical Guide for Researchers

An in-depth technical guide on the properties, analysis, and biological role of Clofibric-d4 Acid, intended for researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on this compound, a deuterated analog of clofibric acid. It serves as a crucial internal standard for the accurate quantification of clofibric acid in various biological and environmental matrices. This document outlines its chemical properties, provides detailed experimental protocols for its use, and explores the signaling pathways associated with its non-deuterated counterpart, clofibric acid.

Core Properties of this compound

This compound is a stable, isotopically labeled form of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1184991-14-7 |

| Molecular Formula | C₁₀H₇D₄ClO₃ |

| Molecular Weight | 218.7 g/mol [1] |

| Formal Name | 2-(4-chlorophenoxy-d₄)-2-methyl-propanoic acid[1] |

| Appearance | Solid[1] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol[1] |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

| Storage Temperature | -20°C[3] |

Experimental Protocols: Quantification of Clofibric Acid

This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods to ensure the accuracy and precision of clofibric acid quantification.[1][3] Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of clofibric acid from water samples prior to LC-MS/MS analysis.[4][5]

-

Sample Filtration : Filter water samples through a 0.7-µm glass fiber filter to remove particulate matter.[4]

-

Cartridge Conditioning : Condition a polymeric solid-phase extraction cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water.[5]

-

Sample Loading : Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[4][5]

-

Internal Standard Spiking : Prior to extraction, spike the water sample with a known concentration of this compound.

-

Cartridge Washing : Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.

-

Analyte Elution : Elute the retained clofibric acid and this compound from the cartridge using an appropriate organic solvent, such as methanol or a mixture of methanol and acetone.[4][5]

-

Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table outlines typical parameters for the analysis of clofibric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[4][6]

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 1-20 µL[4][6] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[4][6] |

| MS/MS Transition (Clofibric Acid) | Precursor Ion (m/z) -> Product Ion (m/z) |

| MS/MS Transition (this compound) | Precursor Ion (m/z) -> Product Ion (m/z) |

Biological Activity and Signaling Pathway

Clofibric acid, the non-deuterated form of this compound, is the biologically active metabolite of several fibrate drugs.[2] Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[1][7]

Activation of PPARα by clofibric acid leads to a cascade of downstream effects:

-

Increased Fatty Acid Catabolism : PPARα activation upregulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver, leading to a reduction in circulating triglyceride levels.[8]

-

Stimulation of Branched-Chain Amino Acid Catabolism : Clofibric acid can increase the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, promoting the breakdown of branched-chain amino acids.[9]

-

Anti-inflammatory Effects : PPARα activation can exert anti-inflammatory effects, which contributes to its therapeutic benefits.

-

Antitumor Properties : Studies have shown that clofibric acid can inhibit the growth of certain cancer cells, such as ovarian cancer, through mechanisms involving the reduction of angiogenesis and induction of apoptosis.[10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Clofibric acid - Wikipedia [en.wikipedia.org]

- 3. Clofibric Acid-d4 - Labchem Catalog [catalog.labchem.com.my]

- 4. agilent.com [agilent.com]

- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clofibric acid stimulates branched-chain amino acid catabolism by three mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Clofibric-d4 Acid

This compound (2-(4-chlorophenoxy-d4)-2-methylpropanoic acid) is the deuterated analog of clofibric acid, the active metabolite of the lipid-lowering drug clofibrate.[1][2] Its primary application is as an internal standard for the quantification of clofibric acid in biological matrices using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of analytical methods.

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and detailed methodologies for assessing its isotopic purity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | [4] |

| CAS Number | 1184991-14-7 | [1][4][5] |

| Molecular Formula | C₁₀H₇D₄ClO₃ | [1][5] |

| Molecular Weight | 218.67 g/mol | [1][4][5] |

| Formal Name | 2-(4-chlorophenoxy-d₄)-2-methyl-propanoic acid | [1] |

| Synonyms | Clofibric acid-d4, 2-(4-Chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a common and reliable method for forming ethers. This approach involves the reaction of a deuterated phenoxide with an α-halo ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Chlorophenol-d5 (as a starting material for 4-Chlorophenol-d4 after exchange of the hydroxyl proton)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl 2-bromo-2-methylpropanoate

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Preparation of Sodium 4-chlorophenoxide-d4: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), 4-chlorophenol-d4 (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until hydrogen gas evolution ceases.

-

Williamson Ether Synthesis: To the freshly prepared solution of sodium 4-chlorophenoxide-d4, ethyl 2-bromo-2-methylpropanoate (1.2 eq) is added dropwise. The reaction mixture is heated to reflux and maintained for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis (Saponification): After the reaction is complete, the mixture is cooled to room temperature. A solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water is added. The mixture is heated to reflux for 4-6 hours to hydrolyze the ester.

-

Workup and Purification: The reaction mixture is cooled, and the organic solvents are removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified to a pH of ~2 with concentrated HCl, resulting in the precipitation of this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution.

Representative Isotopic Distribution Data

The isotopic distribution for a typical batch of this compound is summarized in Table 2. It is essential to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[6]

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Non-deuterated | d₀ | < 0.5 |

| Mono-deuterated | d₁ | < 1.0 |

| Di-deuterated | d₂ | < 2.0 |

| Tri-deuterated | d₃ | < 5.0 |

| Tetra-deuterated | d₄ | > 90.0 |

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for determining the isotopic distribution of this compound using liquid chromatography coupled with high-resolution mass spectrometry.[7][8]

Caption: Workflow for isotopic purity determination.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL.

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities (e.g., start at 10% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Scan Mode: Full scan mode with high resolution (>10,000).

-

Scan Range: m/z 150-250 to encompass the isotopic cluster of the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopic species (d₀ to d₄).

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic species to determine the isotopic distribution.

-

Conclusion

The synthesis of this compound can be readily achieved through established chemical methodologies. Rigorous analysis of its isotopic purity, primarily using LC-HRMS, is paramount to validate its use as a reliable internal standard in quantitative bioanalytical assays. The protocols and data presented in this guide offer a framework for the synthesis and quality control of this important analytical tool.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Clofibric acid - Wikipedia [en.wikipedia.org]

- 3. Clofibric-Acid-d-4-, 10MG | Labscoop [labscoop.com]

- 4. This compound | C10H11ClO3 | CID 57369444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. almacgroup.com [almacgroup.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of Clofibric-d4 Acid

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Clofibric-d4 Acid. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their studies. This document outlines the known storage recommendations, potential degradation pathways based on its non-deuterated analog, and analytical methodologies for stability assessment.

Introduction

This compound, the deuterated form of the active metabolite of the lipid-lowering drug clofibrate, is a critical analytical standard used in pharmacokinetic and metabolic studies. Understanding its stability is paramount for ensuring the accuracy and reliability of experimental results. This guide summarizes the available data on its stability and provides protocols for its handling and storage.

Recommended Storage Conditions

Based on information from various suppliers, the recommended storage conditions for this compound can vary. To ensure long-term stability, it is advisable to adhere to the most conservative recommendation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C in a freezer for long-term storage. | [1] |

| Room temperature for short-term handling. | [2][3][4] | |

| Re-analysis | After three years of storage, re-analysis of chemical purity is recommended. | [2] |

| Container | Store in a well-sealed container to prevent moisture absorption. | [5] |

| Environment | A dry and well-ventilated place. | [5] |

It is crucial to note that while some suppliers suggest room temperature storage, storing at -20°C is the safer option for maintaining long-term integrity, especially once the primary container has been opened.

Chemical Stability and Degradation Pathways

Detailed stability studies specifically on this compound are not extensively published. However, significant research has been conducted on its non-deuterated analog, Clofibric Acid. The degradation pathways are expected to be analogous for the deuterated version, as the deuterium labels on the phenyl ring are not typically involved in the primary degradation reactions.

Clofibric acid is known to be persistent in the environment and relatively stable.[5][6][7] However, it can be degraded under specific conditions, particularly through advanced oxidation processes (AOPs) and biodegradation.

3.1. Degradation under Advanced Oxidation Processes (AOPs)

Studies have shown that Clofibric Acid can be degraded by AOPs, which involve highly reactive species such as hydroxyl (•OH) and sulfate (SO4•−) radicals.[6][8][9] These processes can lead to the formation of several by-products.

Table 2: Degradation of Clofibric Acid under Co2+/PMS Treatment

| Parameter | Result | Experimental Conditions | Source |

| Removal Efficiency | 81.0% within 120 minutes | [CA]₀ = 0.1 mM, [Co²⁺]₀ = 0.01 mM, [PMS]₀ = 0.5 mM, pH 3.0 | [6] |

| Mineralization Rate | 9.15% within 120 minutes | [CA]₀ = 0.1 mM, [Co²⁺]₀ = 0.01 mM, [PMS]₀ = 0.5 mM, pH 3.0 | [6] |

| Dominant Radical Species | SO₄•⁻ at low Cl⁻ concentrations (≤1 mM), Cl₂•⁻ at high Cl⁻ concentrations (>1 mM) | - | [6] |

3.2. Degradation under UV/Chlorine Process

The degradation of Clofibric Acid has also been investigated under UV/chlorine processes. The degradation follows pseudo-first-order kinetics.

Table 3: Degradation Kinetics of Clofibric Acid in UV/Chlorine Process

| Condition | Observed Rate Constant (kobs, min⁻¹) | Experimental Conditions | Source |

| UV Photolysis | 0.0078 | I₀ = 0.16 mW cm⁻², [CA]₀ = 10 µM, pH = 7.0, T = 20°C | [10] |

| UV/Chlorine (0.1 mM) | 0.0107 | I₀ = 0.16 mW cm⁻², [Chlorine]₀ = 0.1 mM, [CA]₀ = 10 µM, pH = 7.0, T = 20°C | [10] |

| UV/Chlorine (1.0 mM) | 0.0447 | I₀ = 0.16 mW cm⁻², [Chlorine]₀ = 1.0 mM, [CA]₀ = 10 µM, pH = 7.0, T = 20°C | [10] |

3.3. Biodegradation

Clofibric acid can be biotransformed by mixed microbial cultures. Studies have identified several metabolites resulting from this process.

Table 4: Biodegradation of Clofibric Acid

| Parameter | Result | Experimental Conditions | Source |

| Maximum Removal | 51% biodegradation | Aerobic sequencing batch reactors, initial [CLF] = 2 mg L⁻¹ | [7] |

| Identified Metabolites | α-hydroxyisobutyric acid, lactic acid, and 4-chlorophenol | - | [7] |

Based on these findings, a potential degradation pathway for Clofibric Acid (and by extension, this compound) involves the cleavage of the ether bond to form 4-chlorophenol, followed by further degradation.

Analytical Methods for Stability Testing

To assess the stability of this compound and identify potential degradants, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.[11][12]

4.1. Experimental Protocol: HPLC-UV Stability Assay

This protocol outlines a general method for determining the stability of this compound in a solution.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation for Stability Study:

-

Prepare solutions of this compound in the desired matrix (e.g., buffer at different pH values, plasma) at a known concentration.

-

Store the samples under various conditions (e.g., different temperatures, light exposure).

-

At specified time points, withdraw an aliquot of the sample.

-

If necessary, perform a sample clean-up step, such as protein precipitation with acetonitrile for plasma samples, followed by centrifugation.[11]

-

Dilute the supernatant with the mobile phase to a concentration within the range of the standard curve.

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector at a wavelength of 226 nm.

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its ability to provide molecular weight and structural information.[13]

Conclusion

This compound is a stable molecule when stored under appropriate conditions, with long-term storage at -20°C being the most prudent approach. While it is resistant to degradation under normal conditions, it can be transformed through advanced oxidation processes and biodegradation. The stability of this compound in experimental solutions should be verified using appropriate analytical methods, such as HPLC-UV, to ensure the integrity of research findings. For the identification of potential degradants, LC-MS is a powerful tool. The information provided in this guide serves as a valuable resource for researchers working with this important analytical standard.

References

- 1. Clofibric-d4 Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 上海熹垣生物优势供应1,4-Benzoquinone-d4 CAS Number 2237-14-1 - 企业动态 - 丁香通 [biomart.cn]

- 4. 未知页面 [biomart.cn]

- 5. Page loading... [wap.guidechem.com]

- 6. Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co2+/PMS process: a modeling and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation of clofibric acid and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Clofibric Acid as a PPARα Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the active metabolite of the fibrate drug clofibrate, is a well-characterized agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, playing a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1] As a key regulator of fatty acid oxidation, particularly in the liver, PPARα is a significant therapeutic target for managing dyslipidemia.[2] Clofibric acid serves as a valuable tool in preclinical research for elucidating the physiological and pathophysiological roles of PPARα activation. This technical guide provides an in-depth overview of clofibric acid's mechanism of action as a PPARα agonist, presents quantitative data on its activity, and details experimental protocols for its study.

Mechanism of Action

Clofibric acid exerts its effects by directly binding to and activating PPARα. Upon ligand binding, PPARα undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[1] This PPARα-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in various aspects of lipid metabolism.[1]

Key downstream effects of clofibric acid-mediated PPARα activation include:

-

Increased Fatty Acid Uptake and Transport: Upregulation of genes encoding for fatty acid transport proteins such as CD36.

-

Enhanced Mitochondrial and Peroxisomal β-oxidation: Increased expression of enzymes critical for fatty acid breakdown, including Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[3]

-

Regulation of Lipoprotein Metabolism: Clofibric acid can influence the levels of circulating lipids by modulating the expression of genes involved in lipoprotein synthesis and catabolism.[4]

Quantitative Data on Clofibric Acid Activity

The potency and efficacy of clofibric acid as a PPARα agonist have been quantified in various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Potency of Clofibric Acid on PPARα

| Species | Assay Type | EC50 (μM) | Reference |

| Human | PPARα Reporter Assay | ~55 | [4] |

| Murine | PPARα Reporter Assay | ~50 | [4] |

| Human | PPARα Reporter Assay | 170 | [5] |

| Human | Coactivator Recruitment Assay | 574 | [6] |

EC50 (Half-maximal effective concentration) values can vary depending on the specific cell line and assay conditions used.

Table 2: Effect of Clofibric Acid on PPARα Target Gene Expression

| Gene | Cell Line/Organism | Treatment Conditions | Fold Change (vs. Vehicle) | Reference |

| CPT1A | HepG2 | User to determine | User to determine | [7] |

| ACOX1 | HepG2 | User to determine | User to determine | [7] |

| CD36 | HepG2 | User to determine | User to determine | [7] |

| Acyl-CoA Oxidase (Acox1) | Common Carp (in vivo) | 20 mg/L Clofibric Acid | Increased activity | [1] |

Fold change values are illustrative and will vary based on experimental conditions such as concentration and duration of treatment.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway of PPARα activation by clofibric acid and standard experimental workflows.

Caption: Mechanism of PPARα activation by clofibric acid.

Caption: Experimental workflow for a PPARα reporter gene assay.

Caption: Workflow for qPCR analysis of target gene expression.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the activity of clofibric acid as a PPARα agonist.

Protocol 1: PPARα Reporter Gene Assay in HepG2 Cells

This assay quantifies the ability of a compound to activate PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., MEM with 10% FBS)

-

PPARα expression vector

-

PPRE-luciferase reporter vector

-

Transfection reagent (e.g., Lipofectamine® LTX)[3]

-

96-well cell culture plates

-

Clofibric acid stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

Methodology:

-

Cell Seeding: The day before transfection, seed HepG2 cells in a 96-well plate at a density of 1.3 x 104 cells/well in complete growth medium.[8] Ensure cells are 50-80% confluent on the day of transfection.[3]

-

Transfection:

-

Prepare transfection complexes by co-transfecting the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.[8]

-

For each well, dilute the DNA and transfection reagent in serum-free medium (e.g., Opti-MEM® I).[3]

-

Incubate the complexes at room temperature for 15-30 minutes before adding them to the cells.[9]

-

Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of clofibric acid in serum-free medium. A typical concentration range might be from 1 µM to 500 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

After the transfection incubation period, carefully remove the medium and replace it with the prepared compound dilutions.

-

Incubate the cells for an additional 24 hours.[8]

-

-

Luciferase Assay:

-

Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Quantify the luminescent signal using a plate-reading luminometer.[8]

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the clofibric acid concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol measures the change in mRNA levels of PPARα target genes in response to clofibric acid treatment.

Materials:

-

HepG2 cells

-

6-well cell culture plates

-

Clofibric acid stock solution (in DMSO)

-

RNA isolation kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green-based qPCR master mix

-

Forward and reverse primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Primer Sequences (Human):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| CPT1A | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC | [10] |

| ACOX1a | TGCTCAGAAAGAGAAATGGC | TGGGTTTCAGGGTCATACG | [11] |

| ACOX1b | CCTCTGGATCTTCACTTGG | TGGGTTTCAGGGTCATACG | [11] |

| β-actin | GGCTGTGCTATCCCTGTACG | TTGATCTTCATTGTGCTGGGTG | [6] |

Methodology:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of clofibric acid or vehicle control for a specified duration (e.g., 24 hours).[7]

-

-

RNA Isolation:

-

Wash the cells with PBS and lyse them directly in the well.

-

Isolate total RNA using a commercial RNA isolation kit, following the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.[7]

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[7]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target gene (or housekeeping gene), and diluted cDNA.[7]

-

Run the qPCR reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

-

Normalize the expression of the target genes to the housekeeping gene.

-

Express the results as fold change relative to the vehicle-treated control group.[7]

-

Protocol 3: Western Blotting for Target Protein Expression

This technique is used to detect and quantify changes in the protein levels of PPARα and its downstream targets following treatment with clofibric acid.

Materials:

-

HepG2 cells

-

6-well cell culture plates

-

Clofibric acid stock solution (in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against PPARα and target proteins (e.g., CPT1A, ACOX1)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system (CCD camera-based imager or X-ray film)

Methodology:

-

Cell Culture and Treatment:

-

Seed and treat HepG2 cells with clofibric acid as described in the qPCR protocol.[1]

-

-

Protein Extraction:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[7]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Perform final washes with TBST.[1]

-

-

Detection and Analysis:

Conclusion

Clofibric acid remains a cornerstone pharmacological tool for investigating the multifaceted roles of PPARα. Its well-defined mechanism of action and the extensive body of research surrounding its effects provide a solid foundation for further studies. The experimental protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to design and execute robust experiments aimed at exploring the therapeutic potential of PPARα activation in metabolic diseases and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Transfecting Plasmid DNA into Hep G2 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 4. PPARA antibody (15540-1-AP) | Proteintech [ptglab.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Overexpression CPT1A reduces lipid accumulation via PPARα/CD36 axis to suppress the cell proliferation in ccRCC: CPT1A inhibits ccRCC cell proliferation via PPARα/CD36 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]

- 10. origene.com [origene.com]

- 11. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Environmental Presence of Clofibric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the pharmacologically active metabolite of several lipid-regulating drugs, has emerged as a persistent and widespread environmental contaminant. Its continuous introduction into aquatic ecosystems via treated wastewater effluent raises concerns about its potential long-term ecological effects. This technical guide provides a comprehensive overview of the environmental occurrence of clofibric acid, detailing its concentrations in various environmental compartments. It further outlines the standardized experimental protocols for its detection and quantification and explores the primary signaling pathway through which it exerts its biological effects. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals engaged in environmental science, ecotoxicology, and pharmaceutical development.

Introduction

Clofibric acid is the active form of fibrate drugs, such as clofibrate, etofibrate, and etofyllinclofibrate, which have been extensively used to manage hyperlipidemia.[1] Following human consumption, clofibric acid is excreted and enters the wastewater stream. Due to its chemical stability and resistance to conventional wastewater treatment processes, it is frequently detected in wastewater effluents, surface waters, groundwater, and even drinking water.[2][3] Its persistence in the aquatic environment necessitates a thorough understanding of its distribution, fate, and potential ecological impact.[4] This guide summarizes the current knowledge on the environmental occurrence of clofibric acid, provides detailed analytical methodologies, and elucidates its molecular mechanism of action.

Environmental Occurrence of Clofibric Acid

Quantitative data from numerous studies have documented the presence of clofibric acid in a variety of aqueous matrices across the globe. The following tables summarize the reported concentration ranges.

Table 1: Concentration of Clofibric Acid in Wastewater

| Wastewater Type | Concentration Range | Location | Reference |

| WWTP Influent | Not widely reported | - | - |

| WWTP Effluent | 0.06 µg/L | Switzerland | [5] |

| WWTP Effluent | up to 2 µg/L | N/A | [6] |

| Saline Pharmaceutical Wastewater | High but unspecified | N/A | [7][8] |

Table 2: Concentration of Clofibric Acid in Surface Water

| Surface Water Type | Concentration Range | Location | Reference |

| Rivers | Not exceeding 30 ng/L | Switzerland | [5] |

| Rivers | Positive findings, not quantified | Germany, Italy | [3] |

| Lakes | 1-9 ng/L | Switzerland | [2] |

| North Sea | 1-2 ng/L | Europe | [2] |

| Estuarine Species Environment | Not exceeding 10 µg/L | N/A | [4] |

Table 3: Concentration of Clofibric Acid in Ground and Drinking Water

| Water Type | Concentration Range | Location | Reference |

| Groundwater | up to 4.2 µg/L | Berlin, Germany | [5] |

| Drinking Water | up to 270 ng/L | Berlin, Germany | [3][5] |

Experimental Protocols for the Analysis of Clofibric Acid

The accurate quantification of clofibric acid in environmental samples is crucial for assessing its prevalence and potential risks. The following sections detail the common experimental protocols employed for its analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the most common technique for the pre-concentration and purification of clofibric acid from aqueous samples prior to instrumental analysis. A generalized protocol is outlined below.

Workflow for Solid-Phase Extraction of Clofibric Acid

Caption: Generalized workflow for the solid-phase extraction of clofibric acid from water samples.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of clofibric acid, typically requiring a derivatization step to increase its volatility.

Table 4: Typical GC-MS Parameters for Clofibric Acid Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | PTE-5 (or equivalent), 30 m x 0.25 mm i.d. |

| Oven Temperature Program | 50°C (hold 6 min), then 8°C/min to 210°C (hold 15 min) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Detector Temperature | 280°C |

| Derivatization | Required (e.g., methylation with diazomethane or methanol/HCl) |

Note: These are representative parameters and may require optimization based on the specific instrument and sample matrix.[9]

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of clofibric acid without the need for derivatization.

Table 5: Typical LC-MS/MS Parameters for Clofibric Acid Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | ZORBAX Extend-C18 (or equivalent), 2.1 mm x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Tandem Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (m/z) | 213.0 |

| Product Ions (m/z) | 127.0, 169.0 |

Note: These are representative parameters and may require optimization based on the specific instrument and sample matrix.[5]

Signaling Pathway: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Clofibric acid exerts its pharmacological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor.[10] The activation of PPARα leads to the regulation of numerous target genes involved in lipid metabolism and inflammation.

PPARα Signaling Pathway Activated by Clofibric Acid

Caption: Clofibric acid activates PPARα, leading to the regulation of genes involved in lipid metabolism and inflammation.

Activation of PPARα by clofibric acid leads to the upregulation of genes involved in fatty acid uptake and oxidation, and the downregulation of genes involved in triglyceride synthesis.[11] Key target genes include those encoding for apolipoproteins and enzymes involved in lipoprotein metabolism.[1]

Environmental Risk Assessment and Management

The persistent nature of clofibric acid in the environment necessitates a structured approach to risk assessment and management.

Environmental Risk Assessment Workflow for Clofibric Acid

Caption: A generalized workflow for the environmental risk assessment of clofibric acid.

The environmental risk assessment for pharmaceuticals like clofibric acid generally involves a tiered approach that evaluates potential exposure and ecological effects.[12][13] This framework helps in identifying potential risks and guiding management strategies to mitigate the environmental impact of these compounds.

Conclusion

Clofibric acid is a well-documented environmental contaminant due to its widespread use and persistence. This technical guide has provided a consolidated overview of its occurrence in various water bodies, detailed the analytical protocols for its detection, and described its primary mechanism of action through the PPARα signaling pathway. The provided data and workflows offer a valuable resource for the scientific and professional community to better understand and address the challenges posed by the environmental presence of clofibric acid. Continued monitoring, refinement of analytical techniques, and a deeper understanding of its long-term ecological effects are essential for developing effective risk management strategies.

References

- 1. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical development for analysis of pharmaceuticals in water samples by SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crew.ac.uk [crew.ac.uk]

- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. employees.csbsju.edu [employees.csbsju.edu]

- 7. Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co2+/PMS process: a modeling and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. labcorp.com [labcorp.com]

Commercial Suppliers and Technical Guide for Clofibric-d4 Acid

For researchers, scientists, and drug development professionals utilizing Clofibric-d4 Acid, this technical guide provides a comprehensive overview of its commercial availability, key technical data, and its application as an internal standard in analytical methodologies. Furthermore, it delves into the primary signaling pathway influenced by its non-deuterated counterpart, Clofibric Acid.

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from prominent vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| Cayman Chemical | 1184991-14-7 | C₁₀H₇D₄ClO₃ | 218.7 | ≥99% deuterated forms (d₁-d₄)[1] |

| Santa Cruz Biotechnology | 1184991-14-7 | C₁₀H₇D₄ClO₃ | 218.67 | Not specified |

| LGC Standards | 1184991-14-7 | Not specified | Not specified | Not specified |

| Pharmaffiliates | Not specified | C₁₆H₁₅D₄ClO₉ (for Acyl-β-D-glucuronide) | 394.79 | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various sources.

| Property | Value | Source |

| Formal Name | 2-(4-chlorophenoxy-d₄)-2-methyl-propanoic acid | Cayman Chemical[1] |

| Synonyms | 2-(p-Chlorophenoxy)-2-methyl-propionic acid-d4, α-(p-Chlorophenoxy)isobutyric acid-d4 | PubChem |

| Appearance | Solid | Cayman Chemical[1] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol | Cayman Chemical[1] |

| Storage | Store at -20°C | Cayman Chemical[1] |

| Stability | ≥ 4 years | Cayman Chemical[1] |

Mechanism of Action: PPARα Signaling Pathway

Clofibric acid, the non-deuterated analog of this compound, is a well-known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The activation of PPARα by ligands like clofibric acid leads to a cascade of events that ultimately modulate the expression of target genes involved in fatty acid oxidation and transport.

The following diagram illustrates the canonical PPARα signaling pathway.

Caption: The PPARα signaling pathway activated by a ligand such as Clofibric Acid.

Experimental Protocols: Use as an Internal Standard

This compound is primarily intended for use as an internal standard for the quantification of clofibric acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

The following diagram outlines a general experimental workflow for the quantification of clofibric acid in a biological matrix using this compound as an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Methodological Considerations:

1. Sample Preparation:

-

Matrix: The choice of extraction method depends on the biological matrix (e.g., plasma, serum, urine, tissue homogenate).

-

Protein Precipitation: For plasma or serum, a simple protein precipitation with a cold organic solvent like acetonitrile is often sufficient. The sample is vortexed after the addition of the solvent and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte and internal standard is then transferred for further processing.

-

Solid Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can be employed. The choice of the SPE sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of clofibric acid.

-

Internal Standard Spiking: A known concentration of this compound is added to the sample at the earliest stage of the sample preparation process to ensure it undergoes the same extraction and processing steps as the analyte.

2. Chromatographic Separation (LC-MS/MS):

-

Column: A reverse-phase C18 column is typically used for the separation of clofibric acid.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: Usually 5-10 µL.

3. Mass Spectrometric Detection (LC-MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic compounds like clofibric acid.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the method of choice due to its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both clofibric acid and this compound.

-

Clofibric Acid: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

-

This compound: The precursor ion will be [M+4-H]⁻, reflecting the four deuterium atoms. The fragmentation pattern will be similar to the non-deuterated analog, but the product ions will have a corresponding mass shift.

-

4. Derivatization (for GC-MS):

-

For GC-MS analysis, the carboxylic acid group of clofibric acid needs to be derivatized to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl chloroformates). The internal standard, this compound, will undergo the same derivatization reaction.

5. Quantification:

-

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of clofibric acid and a fixed concentration of this compound.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

-

The concentration of clofibric acid in the unknown samples is then determined from this calibration curve by measuring the peak area ratio of the analyte to the internal standard.

This comprehensive guide provides essential information for researchers working with this compound, from sourcing the material to its practical application in quantitative analysis and understanding its biological context.

References

Methodological & Application

Application Note: Quantification of Clofibric Acid in Biological Matrices using Clofibric-d4 Acid as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of small molecules in complex biological matrices.[1] The reliability of these quantitative methods is often impacted by variations during sample preparation and analysis, including analyte loss during extraction, matrix effects, and fluctuations in instrument response.[2][3] To ensure high accuracy and precision, an internal standard (IS) is incorporated into the analytical workflow.[4]

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as its chemical and physical properties are nearly identical to the target compound.[5] Clofibric-d4 Acid is the deuterated analog of Clofibric Acid and serves as an excellent internal standard for its quantification. By adding a known quantity of this compound to every sample, calibrator, and quality control sample before processing, the ratio of the analyte's peak area to the IS peak area is used for quantification. This ratiometric approach effectively corrects for variability, leading to robust and reliable results.[4]

Principle of Stable Isotope Dilution LC-MS/MS

This method employs a stable isotope dilution assay. This compound, the internal standard, is spiked into all samples at a constant, known concentration at the beginning of the sample preparation process.[6] Because the deuterated standard has nearly identical physicochemical properties to the endogenous Clofibric Acid, it experiences similar extraction recovery, chromatographic retention, and ionization efficiency.[7] Any loss of analyte during sample preparation or signal fluctuation during MS detection will affect both the analyte and the internal standard proportionally.[2] The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) difference. Quantification is based on the ratio of the analyte's response to the IS response, which remains stable even if absolute signal intensities vary, thus correcting for potential errors.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of Clofibric Acid in human plasma.

Materials and Reagents

-

Standards: Clofibric Acid (≥98% purity), this compound (≥98% isotopic purity).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade).

-

Reagents: Formic acid (LC-MS grade), Acetic Acid (reagent grade).

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts, analytical balance, volumetric flasks, pipettes.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clofibric Acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to create a working IS solution.

-

Calibration Standards: Prepare a series of working solutions of Clofibric Acid by serial dilution of the stock solution. Spike these into the appropriate blank matrix (e.g., drug-free plasma) to create calibration standards ranging from approximately 1 to 2000 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquot: Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound working solution to each tube and vortex briefly. This step should be performed before any extraction to account for recovery losses.[2]

-

Protein Precipitation & Acidification: Add 100 µL of 1% acetic acid in acetonitrile to precipitate proteins and acidify the sample. Vortex for 30 seconds.

-

Extraction: Add 800 µL of MTBE, vortex vigorously for 2 minutes, and then centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.

-

Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following table summarizes the recommended starting conditions for the analysis.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| LC System | UHPLC/HPLC System |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |

| Gradient | Start at 20% B, ramp to 95% B over 5 min, hold for 1 min, return to 20% B and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |

| Precursor Ion (Q1) - Clofibric Acid | m/z 213.0 |

| Product Ion (Q3) - Clofibric Acid | m/z 127.0 |

| Precursor Ion (Q1) - this compound | m/z 217.0 |

| Product Ion (Q3) - this compound | m/z 131.0 |

| Collision Energy (CE) | Optimized for specific instrument (typically 10-20 eV) |

| Gas Temperatures & Flow | Optimized for specific instrument |

Quantitative Data Summary

The following table presents typical method performance characteristics for a validated LC-MS/MS assay using a deuterated internal standard.

| Parameter | Expected Performance |

| Linearity | |

| Calibration Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%CV) | |

| Intra-day Precision | < 15%[8] |

| Inter-day Precision | < 15%[8] |

| Accuracy (%) | |

| Accuracy | 85 - 115% of nominal value[8] |

| Recovery | |

| Extraction Recovery | > 70% |

| Matrix Effect | |

| Ion Suppression/Enhancement | Minimal and compensated by IS |

Visualizations

References

- 1. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. m.youtube.com [m.youtube.com]

- 4. nebiolab.com [nebiolab.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. vliz.be [vliz.be]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Clofibric-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, is a compound of significant interest in pharmaceutical research and environmental monitoring.[1] Accurate and precise quantification of clofibric acid in various biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[2] This is achieved by using a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass.[2]

This document provides detailed application notes and protocols for the quantification of clofibric acid using Isotope Dilution Mass Spectrometry (IDMS) with Clofibric-d4 Acid as the internal standard. This compound serves as an ideal internal standard as it co-elutes with the unlabeled clofibric acid, experiencing identical ionization and fragmentation behavior, thus compensating for matrix effects and variations during sample preparation and analysis.[3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of analysis. This "spiked" sample is then subjected to extraction, purification, and analysis by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during processing.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described IDMS method for clofibric acid. These values are based on typical performance characteristics of similar LC-MS/MS methods and should be validated in your laboratory.[2][4][5][6]

| Parameter | Expected Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | < 15% |

Experimental Protocols

Materials and Reagents

-

Analytes: Clofibric acid (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Reagents: Ammonium formate (≥99%)

-

Sample Matrices: Human plasma (or other relevant biological/environmental matrix)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of clofibric acid and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of clofibric acid by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol:water (1:1, v/v).

-

Sample Preparation (Human Plasma)

This protocol utilizes protein precipitation, a common and effective method for plasma sample preparation.[7]

-

Spiking: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex: Vortex the sample for 10 seconds.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

Experimental Workflow

References

- 1. agilent.com [agilent.com]

- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

Application Notes and Protocols for the Quantification of Clofibric Acid in Wastewater Samples

Affiliation: Google Research

Introduction

Clofibric acid, the active metabolite of several lipid-regulating drugs, is a frequently detected pharmaceutical compound in municipal wastewater due to its high consumption and persistence during conventional wastewater treatment.[1][2][3] Its presence in the aquatic environment raises ecotoxicological concerns, necessitating sensitive and reliable analytical methods for its quantification. These application notes provide detailed protocols for the determination of clofibric acid in wastewater samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

Overview of Analytical Methodologies

Two primary analytical techniques are presented for the quantification of clofibric acid in wastewater:

-